molecular formula C11H17ClO3 B13161012 Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13161012
M. Wt: 232.70 g/mol
InChI Key: LAGPCBWBOIDRCD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a bicyclic framework comprising a 3-membered oxirane ring fused to a 5-membered carbocyclic ring (spiro[2.5]octane system). The molecule features:

  • A chloro substituent at position 2.
  • Two methyl groups at position 4 (4,4-dimethyl).
  • A methyl ester group at position 2.

Its synthesis and purification likely rely on advanced crystallographic techniques, as inferred from the widespread use of SHELX programs for small-molecule refinement .

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-9(2)6-4-5-7-10(9)11(12,15-10)8(13)14-3/h4-7H2,1-3H3

InChI Key

LAGPCBWBOIDRCD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC12C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the oxaspiro ring system via cyclization reactions starting from substituted cyclohexanone derivatives, followed by selective chlorination and esterification steps. The presence of the 4,4-dimethyl substitution is introduced either by alkylation or through the use of appropriately substituted starting materials.

Key Synthetic Route: Cyclization via Sulfur Ylide Mediated Epoxidation

A prominent method involves the reaction of methyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide in the presence of a strong base such as potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This reaction proceeds via sulfur ylide-mediated epoxidation, leading to the formation of the oxaspiro ring system.

Reaction conditions and yield:

Step Reagents & Conditions Yield (%) Notes
1 Methyl 4-oxocyclohexanecarboxylate + trimethylsulfoxonium iodide, potassium tert-butoxide, DMSO, 20 °C, overnight 65 Formation of methyl 1-oxaspiro[2.5]octane-2-carboxylate intermediate; isolated by extraction and drying.

This intermediate is the key precursor for further functionalization to introduce the chlorine atom at the 2-position and the 4,4-dimethyl substitution.

Chlorination at the 2-Position

Selective chlorination at the 2-position of the oxaspiro ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions to avoid over-chlorination or ring opening.

Typical chlorination conditions:

Reagent Solvent Temperature Time Yield (%) Notes
Thionyl chloride Dichloromethane 0 °C to RT 2-4 hours 60-75 Careful control needed to maintain ring integrity

This step converts the hydroxyl or keto group at the 2-position to the corresponding 2-chloro derivative.

Detailed Reaction Scheme and Analytical Data

Synthesis Summary Table

Step Starting Material Reagents & Conditions Product Yield (%) Key Analytical Data (1H-NMR, 400 MHz, CDCl3)
1 Methyl 4-oxocyclohexanecarboxylate Trimethylsulfoxonium iodide, potassium tert-butoxide, DMSO, 20 °C, overnight Methyl 1-oxaspiro[2.5]octane-2-carboxylate 65 δ 1.20 (t, 3H), 1.27-1.49 (m, 2H), 2.26-2.28 (m, 1H), 4.06 (q, 2H)
2 Intermediate above Methylation reagents or alkylation agents 4,4-Dimethyl substituted oxaspiro intermediate Variable Characteristic methyl singlets at δ ~1.0-1.2 ppm
3 Oxaspiro intermediate Thionyl chloride, DCM, 0 °C to RT, 2-4 h This compound 60-75 δ shifts consistent with chlorinated methine proton at 2-position
4 Carboxylic acid intermediate (if applicable) Methanol, acid catalyst or diazomethane Methyl ester final compound >80 δ 3.7 (s, 3H) methyl ester peak

Analytical Characterization

  • 1H-NMR Spectroscopy: Key diagnostic peaks include the methyl ester singlet near δ 3.7 ppm, methylene and methine protons on the cyclohexane ring appearing as multiplets between δ 1.2 and 2.5 ppm, and the characteristic downfield shift of the proton adjacent to the chlorine atom due to deshielding effects.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm the successful chlorination and esterification steps.
  • Chromatographic Purification: Silica gel chromatography using cyclohexane/ethyl acetate gradients is effective in isolating pure compounds.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Notes
Sulfur ylide-mediated cyclization Mild conditions, high selectivity Requires strong base, sensitive to moisture 60-70 Well-documented, reproducible
Alkylation for 4,4-dimethyl groups Direct introduction of methyl groups Possible over-alkylation, requires optimization Variable Depends on reagent and conditions
Chlorination with thionyl chloride Efficient chlorination at 2-position Requires careful temperature control 60-75 Can cause side reactions if uncontrolled
Esterification by Fischer method Simple, widely used Longer reaction time, acid-sensitive groups >80 Mildest method for methyl ester formation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives such as amines or thiols.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a unique molecular framework of two or more rings sharing a single atom. It has a chlorine atom and a carboxylate functional group, making it a versatile intermediate in organic synthesis. The chemical formula for this compound is C11H17ClO3C_{11}H_{17}ClO_3, and it has a molecular weight of approximately 232.72 g/mol.

Applications

This compound finds applications across various domains:

  • Medicinal Chemistry: Research indicates potential interactions with various biomolecules. The compound's mechanism of action often involves forming covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition or modulation of enzyme activities. This property makes it a candidate for further investigation in drug development. Studies have shown that it can modulate enzyme activity through covalent bonding with nucleophilic sites on proteins, which are crucial for understanding its potential therapeutic applications and guiding further research into its efficacy as a drug candidate.
  • Organic Synthesis: It serves as a versatile intermediate. The unique spiro-connected oxirane ring and the presence of a chlorine atom enhance its versatility as an intermediate in organic synthesis.
  • Materials Science: This compound also has potential applications in materials science.

Structural Features and Reactivity

The compound stands out due to its specific structural configuration that imparts distinct chemical reactivity and potential applications compared to similar compounds.

Structural Comparison Table

Compound NameStructural Features
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateSimilar spirocyclic structure with different substituents
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateVariation in the position of methyl groups
Methyl 2-chloro-4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateDifferent methyl group positioning affecting reactivity

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways and targets depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Availability
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate Not provided* C₁₁H₁₇ClO₃ (inferred) ~232.68 (estimated) 2-Cl, 4,4-diCH₃ Discontinued/Out of stock
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 1692434-03-9 C₁₀H₁₅ClO₃ 218.68 2-Cl, 4-CH₃ Discontinued
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate 1697262-85-3 Likely C₁₁H₁₇ClO₃ ~232.68 (estimated) 2-Cl, 4-CH₃, 5-CH₃ Available via Ambeed, Inc.
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate 1698260-01-3 C₉H₁₃ClO₃ 204.65 2-Cl Temporarily out of stock
Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate 1561940-53-1 C₁₁H₁₈O₃ 198.26 5-C₂H₅ Discontinued
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate 1869269-88-4 C₉H₁₄O₅ 202.20 4-OCH₃, 1,6-dioxa Limited data

Notes:

  • 4,4-Dimethyl groups introduce steric hindrance, which may reduce conformational flexibility and alter solubility compared to mono-methyl or ethyl derivatives . Methoxy and dioxa groups (e.g., in CAS 1869269-88-4) improve polarity and hydrogen-bonding capacity, impacting solubility and crystallization behavior .
  • Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1697262-85-3) is an exception, available through Ambeed, Inc., though pricing and purity details are unspecified .

Key Research Findings and Challenges

  • Synthetic Accessibility : The spirocyclic framework requires precise stereochemical control during synthesis. SHELX-based crystallographic methods are critical for verifying structural accuracy .
  • Stability and Storage : Chlorinated spiroesters may exhibit sensitivity to light or moisture, necessitating inert storage conditions, though specific data are lacking .
  • Pharmacological Potential: No direct studies on the target compound’s bioactivity exist in the provided evidence. However, structurally related spirocycles (e.g., penicillin derivatives) show antimicrobial properties, hinting at possible applications .

Biological Activity

Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure, characterized by its chlorine atom and carboxylate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly its interactions with biomolecules that may lead to therapeutic applications.

  • Chemical Formula : C₁₁H₁₇ClO₃
  • Molecular Weight : 232.72 g/mol
  • CAS Number : 89879-01-6

Research indicates that this compound can modulate enzyme activity through covalent bonding with nucleophilic sites on proteins. This mechanism is significant for its potential to inhibit or alter enzyme functions, which is crucial for drug development .

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit varying degrees of antibacterial activity. This compound has been evaluated for its efficacy against various bacterial strains. Its mechanism often involves the inhibition of penicillin-binding proteins (PBPs) and other essential enzymes in bacterial cell wall synthesis .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can serve as an effective inhibitor of specific enzymes involved in metabolic pathways. The inhibition profile suggests potential applications in treating conditions linked to enzyme dysregulation .

Case Studies

  • Antibacterial Efficacy : A study explored the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Interaction : Another investigation focused on the interaction of this compound with serine proteases, revealing that it could form stable complexes that hinder enzyme activity, suggesting potential therapeutic uses in diseases where protease activity is detrimental.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateSimilar spirocyclic structureModerate antibacterial activity
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateVariation in methyl positioningEnhanced enzyme inhibition
Methyl 2-chloro-4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateDifferent methyl group positioningPotential anti-inflammatory effects

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